molecular formula C17H18N6OS B2604542 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 886925-90-2

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2604542
CAS No.: 886925-90-2
M. Wt: 354.43
InChI Key: FSSGKFGRUUNGAF-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles

Mechanism of Action

Target of Action

The primary target of the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites .

Mode of Action

The compound interacts with α-syn, preventing its aggregation into amyloid fibrils . These fibrils lead to neuronal pathological inclusions located both in the neuron soma and in axons, causing neurotoxicity and neurodegeneration . The compound has been shown to slightly reduce the α-syn aggregation .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In pathological conditions, α-syn aggregates into amyloid fibrils, leading to the formation of Lewy bodies and Lewy neurites . By inhibiting the aggregation of α-syn, the compound this compound can prevent the formation of these inclusions, thereby potentially mitigating the neurodegenerative process .

Pharmacokinetics

The compound has shown in vivo efficacy, suggesting that it has suitable bioavailability .

Result of Action

The compound’s action results in the prevention of neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . It has been shown to prevent MPTP-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

Action Environment

Given its demonstrated in vivo efficacy, it can be inferred that the compound is likely stable under physiological conditions .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds, due to the presence of nitrogen atoms in the triazole ring .

Cellular Effects

The cellular effects of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide are not well-documented. Triazole derivatives have been reported to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Triazole derivatives are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Triazole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is synthesized by reacting isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide and alumina or bentonite as a catalyst . The resulting product is then reacted with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is unique due to its combination of a triazole ring, a pyridine ring, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-11-3-4-14(12(2)9-11)20-15(24)10-25-17-22-21-16(23(17)18)13-5-7-19-8-6-13/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSGKFGRUUNGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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